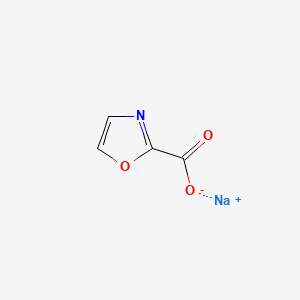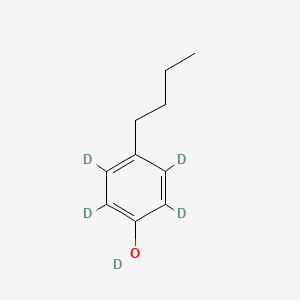
2-Ethynyl-5-fluoro-3-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Ethynyl-5-fluoro-3-methylpyridine is a chemical compound with the empirical formula C8H6FN and a molecular weight of 135.14 g/mol . It is a solid substance, and its chemical structure can be represented by the SMILES string: CC1=CC(F)=CN=C1C#C .
Molecular Structure Analysis
The compound’s molecular structure consists of a pyridine ring with a fluorine atom at position 5 and an ethynyl group (C≡C-H) at position 2. The methyl group (CH3) is attached to the nitrogen atom. The presence of the ethynyl group suggests potential reactivity and interesting properties .
Scientific Research Applications
Synthesis and Chemical Functionalization
- Efficient Functionalization Techniques : 2-Ethynyl-5-fluoro-3-methylpyridine, a similar compound to 2-Fluoro-4-methylpyridine, can be efficiently functionalized using chlorination, hydrolysis, and methanesulfonylation to create novel alkylating agents, as demonstrated in the synthesis of cognition-enhancing drugs (Pesti et al., 2000).
Medical Imaging and Diagnostics
- Development of Radioligands : Derivatives of 2-Ethynyl-5-fluoro-3-methylpyridine have been synthesized for potential use in medical imaging, such as positron emission tomography (PET) for imaging brain receptors. One such derivative showed high affinity and potency in assays related to metabotropic glutamate receptors (Siméon et al., 2007).
Biochemical Research
- DNA Metabolic Labeling : Compounds like 5-ethynyl-2'-deoxyuridine, structurally related to 2-Ethynyl-5-fluoro-3-methylpyridine, have been used in DNA metabolic labeling. This allows for studying DNA replication and cellular processes with minimal impact on genome function, as demonstrated in diverse tissue types (Neef & Luedtke, 2011).
Herbicidal Applications
- Synthesis of Herbicides : The synthesis of herbicidal inhibitors of photosystem II using compounds like 2-cyano-3-(2-fluoro-5-pyridyl)methylaminoacrylates, related to 2-Ethynyl-5-fluoro-3-methylpyridine, has been reported. These compounds exhibited excellent herbicidal activities in tests (Liu et al., 2005).
Electronic and Nanotechnological Applications
- Molecular Diodes and Nano-Actuators : Molecules similar to 2-Ethynyl-5-fluoro-3-methylpyridine, like the 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine, have been studied for their potential in creating molecular diodes. These diodes operate on charge-induced conformational changes and can be used as memory devices or nano-actuators (Derosa, Guda, & Seminario, 2003).
properties
IUPAC Name |
2-ethynyl-5-fluoro-3-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-3-8-6(2)4-7(9)5-10-8/h1,4-5H,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMDYOPIDONVGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C#C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethynyl-5-fluoro-3-methylpyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane](/img/structure/B582285.png)


![5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B582288.png)




![1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B582295.png)

![N,N-Dimethyl-3-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxypropan-1-amine](/img/structure/B582300.png)